

Animal Models for Studying Satratoxin G Inhalation Exposure: Application Notes and Protocols

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Compound of Interest

Compound Name: Satratoxin G

Cat. No.: B1681481

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Introduction

Satratoxin G is a potent macrocyclic trichothecene mycotoxin produced by the fungus *Stachybotrys chartarum*, commonly known as "black mold." Inhalation of *S. chartarum* spores and their associated toxins has been linked to a variety of adverse health effects in humans, including respiratory distress, neurotoxicity, and immune suppression. Animal models are indispensable tools for investigating the pathophysiology of **Satratoxin G** inhalation exposure and for the development of potential therapeutic interventions. This document provides detailed application notes and experimental protocols for commonly used animal models in this field of research.

Application Notes

Animal models for **Satratoxin G** inhalation studies are selected based on the specific research question, with rodents and non-human primates being the most frequently utilized. Mice are often preferred for initial toxicity screening and mechanistic studies due to their genetic tractability and cost-effectiveness. Rats are also commonly used, particularly for inhalation studies, due to their larger respiratory tract, which facilitates certain exposure and sampling techniques. Non-human primates, such as the rhesus macaque, offer a respiratory system that more closely resembles that of humans, making them a valuable translational model.

Exposure methods vary and include intranasal (IN) instillation, intratracheal (IT) instillation, and whole-body or nose-only inhalation. Intranasal and intratracheal instillations allow for precise dose delivery but may not fully replicate natural inhalation exposure. Aerosol inhalation methods, while more technically challenging, provide a more physiologically relevant model of environmental exposure.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Key toxicological endpoints assessed in these models include pulmonary inflammation, cytotoxicity, apoptosis, and neuroinflammation. Analysis of bronchoalveolar lavage (BAL) fluid for cell differentials and protein markers of lung injury is a common practice. Histopathological examination of lung and nasal tissues provides crucial information on cellular damage and inflammatory infiltrates. Furthermore, molecular techniques are employed to investigate the underlying signaling pathways activated by **Satratoxin G**.

Experimental Protocols

Protocol 1: Murine Model of Acute Satratoxin G-Induced Olfactory Sensory Neuron Injury

This protocol is adapted from studies investigating the neurotoxic effects of **Satratoxin G** in the nasal passages of mice.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

1. Animal Model:

- Species: Mouse
- Strain: C57BL/6
- Age: 8-10 weeks
- Sex: Female

2. Materials:

- **Satratoxin G** (purified)
- Saline, sterile
- Anesthetic (e.g., isoflurane)

- Micropipette and tips
- Dissection tools
- Formalin (10% neutral buffered)
- Paraffin embedding materials
- Microtome
- Histological stains (e.g., Hematoxylin and Eosin)
- Reagents for immunohistochemistry (e.g., anti-caspase-3 antibody)
- RNA extraction and real-time PCR reagents

3. Experimental Procedure:

- Dose Preparation: Prepare a stock solution of **Satratoxin G** in a suitable vehicle (e.g., saline). Perform serial dilutions to achieve the desired final concentrations.
- Animal Dosing:
 - Anesthetize the mice using isoflurane.
 - Administer a single intranasal instillation of **Satratoxin G** (e.g., 25-500 µg/kg body weight) in a small volume (e.g., 5 µl per nostril).^{[5][8]} A control group should receive the vehicle alone.
 - For repeated exposure studies, administer a lower dose (e.g., 100 µg/kg) daily for 5 consecutive days.^[9]
- Endpoint Analysis (24 hours to 7 days post-exposure):
 - Histopathology: Euthanize mice and perfuse with formalin. Decapitate and immerse heads in formalin for at least 48 hours for fixation. Decalcify the heads, and then process for paraffin embedding. Cut 5 µm thick sections of the nasal cavity and stain with H&E to assess for inflammation and cellular changes in the olfactory epithelium.

- Immunohistochemistry: Perform immunohistochemistry on nasal sections using an antibody against activated caspase-3 to detect apoptotic olfactory sensory neurons (OSNs).
- Gene Expression Analysis: Dissect the ethmoid turbinates and olfactory bulbs. Extract total RNA and perform real-time PCR to quantify the expression of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) and pro-apoptotic genes (e.g., Fas, Bax, Caspase-3).
[6]

Protocol 2: Rat Model of Acute Pulmonary Injury from *Stachybotrys chartarum* Spores

This protocol is based on studies evaluating the pulmonary inflammatory and cytotoxic effects of intratracheally instilled *S. chartarum* spores in rats.[4][9][10]

1. Animal Model:

- Species: Rat
- Strain: Charles River-Dawley
- Age: 10 weeks
- Sex: Male

2. Materials:

- *Stachybotrys chartarum* spores (from a toxigenic strain)
- Saline, sterile, pyrogen-free
- Anesthetic (e.g., halothane)
- Intratracheal instillation device
- Bronchoalveolar lavage (BAL) equipment
- Centrifuge

- Hemocytometer or automated cell counter
- Spectrophotometer
- Reagents for biochemical assays (e.g., albumin, lactate dehydrogenase (LDH), myeloperoxidase (MPO))

3. Experimental Procedure:

- Spore Suspension Preparation: Prepare a suspension of *S. chartarum* spores in sterile saline. Determine the spore concentration using a hemocytometer.
- Animal Dosing:
 - Anesthetize the rats.
 - Intratracheally instill a single dose of the spore suspension (e.g., 9.6 million spores per rat).^{[9][10]} A control group should receive sterile saline.
- Endpoint Analysis (6, 24, and 72 hours post-instillation):
 - Bronchoalveolar Lavage (BAL): Euthanize the rats and perform BAL by instilling and retrieving a known volume of saline into the lungs.
 - BAL Fluid Analysis:
 - Cell Differentials: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides and stain to determine the differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils).
 - Biochemical Markers of Injury: Analyze the BAL fluid supernatant for markers of lung injury and inflammation:
 - Albumin: A marker of increased permeability of the alveolar-capillary barrier.
 - Lactate Dehydrogenase (LDH): An indicator of cell cytotoxicity.
 - Myeloperoxidase (MPO): An enzyme indicative of neutrophil infiltration.

- Hemoglobin: A marker of pulmonary hemorrhage.[9][10]

Protocol 3: Rhesus Monkey Model of Satratoxin G-Induced Nasal Injury

This protocol is adapted from a study that used a non-human primate model to investigate the effects of **Satratoxin G**, providing a more direct translation to human health.[11][12]

1. Animal Model:

- Species: Rhesus macaque (*Macaca mulatta*)
- Age: Adult
- Sex: Male

2. Materials:

- **Satratoxin G** (purified)
- Saline, sterile
- Anesthetic
- Intranasal administration device
- Surgical and dissection tools
- Fixatives for light and electron microscopy (e.g., glutaraldehyde, osmium tetroxide)
- Embedding media for microscopy
- Microtomes (for light and electron microscopy)
- Stains for microscopy (e.g., toluidine blue, uranyl acetate, lead citrate)

3. Experimental Procedure:

- Dose Preparation: Prepare **Satratoxin G** solutions in sterile saline.

- Animal Dosing:
 - Anesthetize the monkeys.
 - Administer **Satratoxin G** into one nasal passage, with the contralateral passage receiving saline as a control.
 - High-Dose Group: A single intranasal instillation of 20 µg of **Satratoxin G**.[\[11\]](#)
 - Repeated Low-Dose Group: Daily intranasal instillation of 5 µg of **Satratoxin G** for four consecutive days.[\[11\]](#)
- Endpoint Analysis:
 - Tissue Collection: Euthanize the monkeys and collect nasal tissues.
 - Light and Electron Microscopy: Process the nasal tissues for both light and transmission electron microscopy.
 - Morphometric Analysis: Perform morphometric analysis on the olfactory epithelium to quantify changes such as:
 - Reduction in the volume density of olfactory sensory neurons (OSNs).
 - Increase in the number of apoptotic cells within the olfactory epithelium.[\[11\]](#)

Quantitative Data Summary

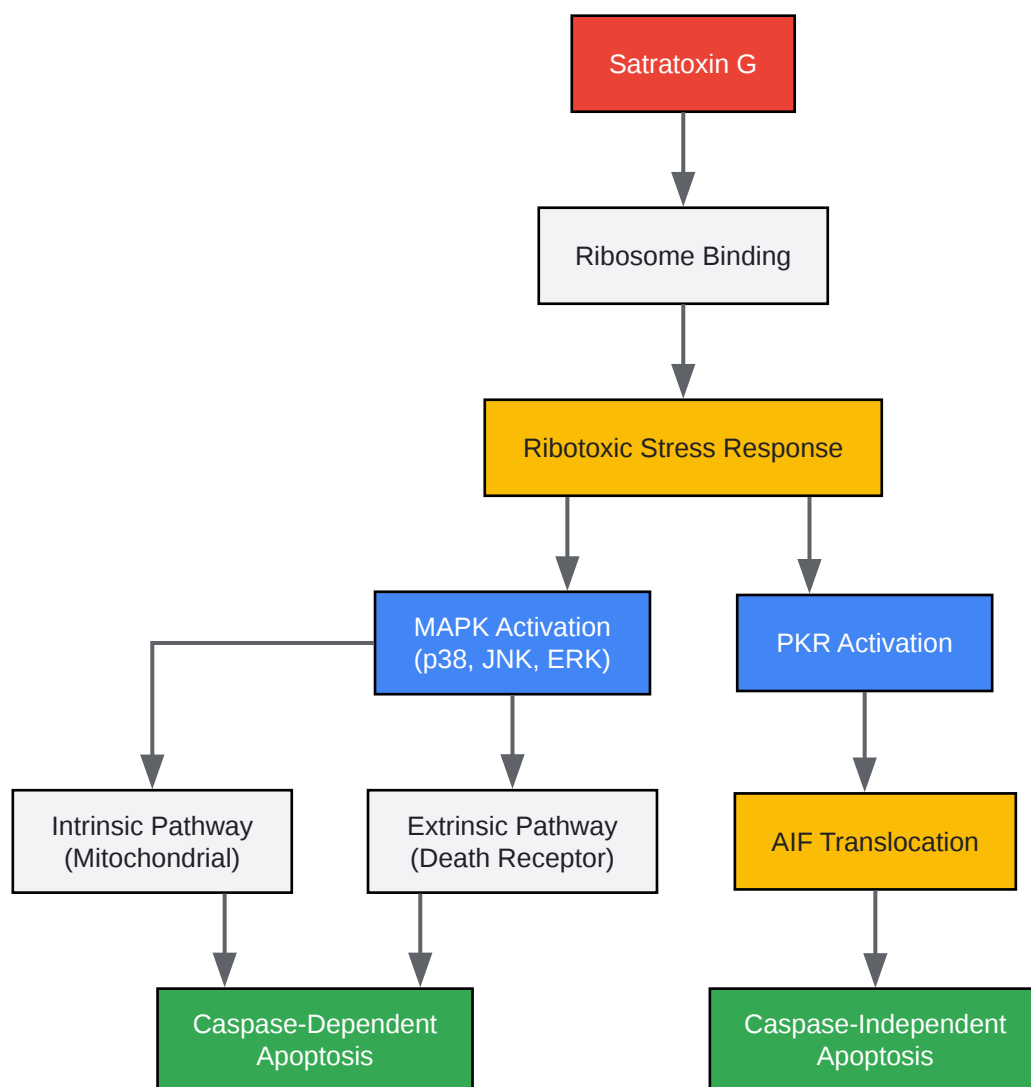
Animal Model	Exposure Route	Agent & Dose	Key Findings	Reference
Mouse (C57BL/6)	Intranasal	Satratoxin G (5-500 µg/kg)	Dose-dependent apoptosis of olfactory sensory neurons. No-effect level: 5 µg/kg; Lowest-effect level: 25 µg/kg.	[5][6]
Mouse (C57BL/6)	Intranasal	Satratoxin G (100 µg/kg/day for 5 days)	Cumulative atrophy and apoptosis of olfactory epithelium.	[9]
Mouse (BALB/c & C57BL/6J)	Intratracheal	S. chartarum spores	BALB/c mice showed more pulmonary hemorrhage and inflammation than C57BL/6J mice.	[13]
Mouse	Intratracheal	S. chartarum spores (1 x 10 ⁴ spores/mouse, repeated injections)	Development of pulmonary arterial hypertension. Right ventricular systolic pressure: 20.1 ± 5.7 mmHg (exposed) vs. 12.0 ± 2.4 mmHg (control).	[14][15]

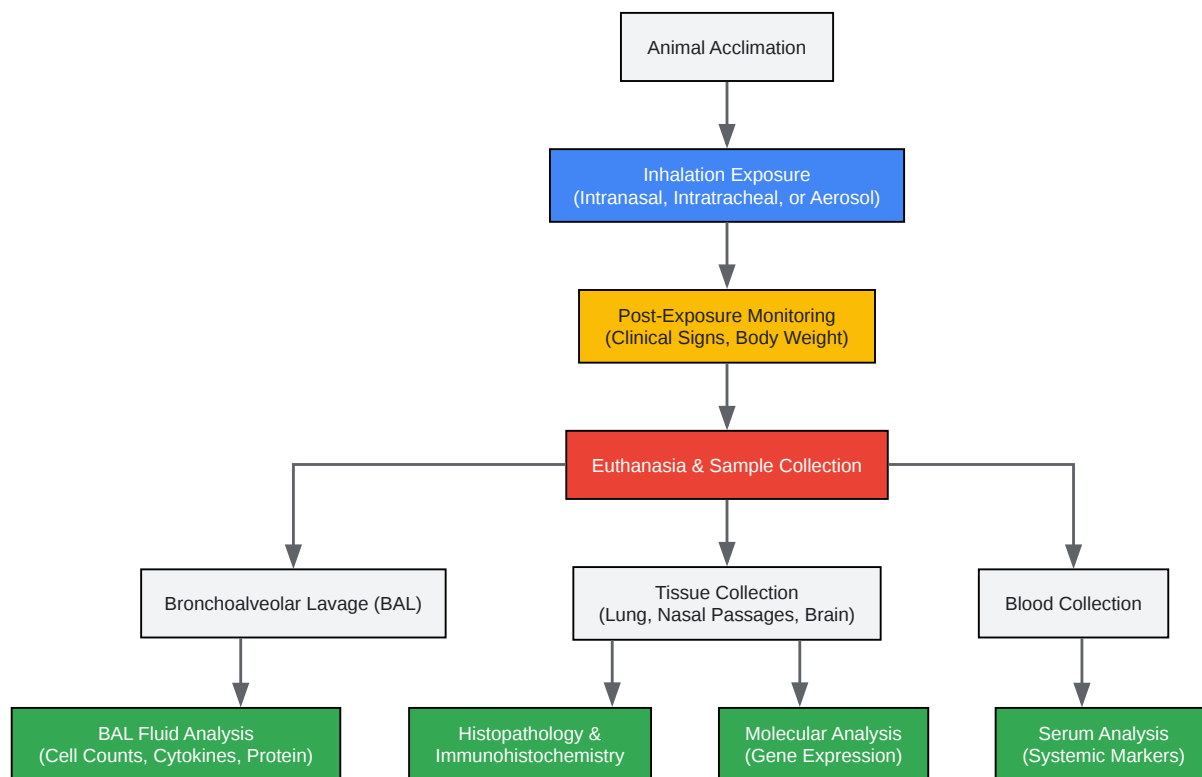
Rat (Charles River-Dawley)	Intratracheal	<i>S. chartarum</i> spores (9.6 x 10 ⁶ spores/rat)	Significant increases in BAL fluid albumin, LDH, MPO, and hemoglobin at 6 and 24 hours post-instillation.	[9][10]
Rhesus Monkey	Intranasal	Satratoxin G (single 20 µg dose)	13% reduction in OSN volume density and a 14-fold increase in apoptotic cells.	[11]
Rhesus Monkey	Intranasal	Satratoxin G (5 µg/day for 4 days)	66% reduction in OSN volume density and a 24-fold increase in apoptotic cells.	[11]

Signaling Pathways and Experimental Workflows

Satratoxin G-Induced Apoptosis Signaling Pathway

Satratoxin G, as a trichothecene mycotoxin, induces a "ribotoxic stress response" by binding to the ribosome, inhibiting protein synthesis, and activating mitogen-activated protein kinases (MAPKs).[1][14] This leads to the activation of downstream signaling cascades that culminate in apoptosis. Studies suggest that **Satratoxin G** can trigger both caspase-dependent and -independent apoptotic pathways. In neuronal cells, the double-stranded RNA-activated protein kinase (PKR) has been identified as a key mediator of **Satratoxin G**-induced apoptosis, potentially acting through a caspase-independent mechanism involving the apoptosis-inducing factor (AIF).[13][16]





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References

- 1. Satratoxin G Interaction with 40S and 60S Ribosomal Subunits Precedes Apoptosis in the Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. Cultivation and aerosolization of *Stachybotrys chartarum* for modeling pulmonary inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Time Course of Responses to Intratracheally Instilled Toxic *Stachybotrys chartarum* Spores in Rats [stacks.cdc.gov]
- 5. Satratoxin G from the black mold *Stachybotrys chartarum* evokes olfactory sensory neuron loss and inflammation in the murine nose and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 7. Satratoxin G from the Black Mold *Stachybotrys chartarum* Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The time course of responses to intratracheally instilled toxic *Stachybotrys chartarum* spores in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Satratoxin-G from the black mold *Stachybotrys chartarum* induces rhinitis and apoptosis of olfactory sensory neurons in the nasal airways of rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Satratoxin G–Induced Apoptosis in PC-12 Neuronal Cells is Mediated by PKR and Caspase Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Satratoxin G from the Black Mold *Stachybotrys chartarum* Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhalation of *Stachybotrys chartarum* causes pulmonary arterial hypertension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
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